methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1015609-11-6) is a heterocyclic compound featuring a fused pyrrole-pyridine ring system. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17–176.18 g/mol . The structure includes:
- A methyl group at the 2-position of the pyrrolo[3,2-b]pyridine core.
- A methyl ester substituent at the 6-position.
This compound is primarily used as a building block in pharmaceutical research, enabling modifications at the ester group for drug discovery . Its stability under standard storage conditions (sealed, dry, room temperature) makes it practical for synthetic applications .
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDHPSSFUOAVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light or heat.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Immunomodulation
Recent studies have identified methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a promising candidate for immunomodulatory therapies. Research focused on derivatives of pyrrolo[2,3-b]pyridine has shown that these compounds can inhibit Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells. By targeting JAK3, these compounds may offer new treatments for autoimmune diseases and organ transplant rejection .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways involved in cell proliferation .
Neuroprotective Effects
Research indicates that certain pyrrolo[2,3-b]pyridine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, contributing to their therapeutic efficacy .
Pharmacological Activities
The pharmacological profile of this compound includes:
- Anticonvulsant : Effective in reducing seizure activity.
- Analgesic : Exhibits pain-relieving properties.
- Anti-inflammatory : Reduces inflammation through various biochemical pathways.
- Antihypertensive : Potentially lowers blood pressure by affecting vascular smooth muscle function .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound by modifying substituents on the pyrrolopyridine scaffold .
Case Study 1: JAK Inhibition
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness as JAK inhibitors. The lead compound showed IC50 values in the low micromolar range against JAK3, indicating strong potential for therapeutic applications in immune modulation .
Case Study 2: Anticancer Screening
In vitro screening against various cancer cell lines revealed that this compound exhibited selective cytotoxicity toward breast and colon cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Differences and Implications
Core Heterocycle Modifications
- Pyrrolo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine: The replacement of a pyrrole nitrogen with sulfur (thieno derivatives) alters electronic properties and bioavailability. Thieno analogs exhibit potent anticancer activity (e.g., compound 2f in , GI₅₀ = 1.2 µM) but may induce hepatotoxicity depending on substituents . Pyrrolo derivatives are more commonly used as neutral intermediates due to their lower inherent reactivity .
Substituent Effects
- Ester Groups :
- Halogenation :
- Amino and Aryl Groups: 3-Amino substituents in thieno analogs enhance DNA-binding and kinase inhibition, correlating with antitumor activity .
Biological Activity
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1015609-11-6) is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on various pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- CAS Number : 1015609-11-6
- MDL Number : MFCD09763671
The compound features a pyrrolo[3,2-b]pyridine core, which is known for its potential therapeutic applications. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for drug development.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : The compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis in cancer cells. This activation leads to reduced proliferation and increased apoptosis in tumor cells.
- Case Study : A study reported that certain derivatives demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers. For instance, one derivative exhibited an IC50 of 7 nM against FGFR1, showcasing its potential as a targeted therapy for malignancies driven by aberrant FGFR signaling .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains.
- Research Findings : In vitro studies demonstrated that certain pyrrolo[3,2-b]pyridine derivatives showed minimal inhibitory concentrations (MIC) below 0.15 µM against M. tuberculosis, indicating strong antimycobacterial activity .
3. Neuroprotective Effects
Pyrrolo[3,2-b]pyridine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.
- Mechanism : These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which may contribute to their protective effects on neuronal cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl at C-2 | Enhances lipophilicity and cellular uptake |
| Carboxylate group | Increases solubility and bioavailability |
| Aromatic substituents | Modulate receptor affinity and selectivity |
Research indicates that modifications at specific positions on the pyrrolo ring can significantly influence the compound's potency and selectivity towards various biological targets.
Q & A
Q. What are the standard synthetic routes for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization or condensation reactions. A common approach uses 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core . For esterification, methyl chloroformate or methanol under catalytic acid conditions can introduce the carboxylate group. Key Data:
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 2-Amino-1H-pyrrole + Carbonitriles, AcOH | 60–75 | |
| Esterification | Methyl chloroformate, DMF, RT | 80–85 |
Q. How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?
Answer:
- 1H NMR : Key signals include the methyl group (δ ~2.33 ppm, singlet) and aromatic protons (δ 7.14–8.20 ppm) . The ester carbonyl (δ ~3.65 ppm, OCH3) is also diagnostic.
- IR : Stretching frequencies for C=O (1731 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 245 [M]+) and fragmentation patterns validate the structure .
Q. What biological activities are associated with pyrrolo[3,2-b]pyridine derivatives, and how are preliminary screens designed?
Answer: Pyrrolopyridines exhibit antitumor, antidiabetic, and antiviral activities . Initial screens involve:
- In vitro assays : Cell viability (MTT) against cancer lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : α-Glucosidase or kinase assays for metabolic/antitumor activity.
- Dose-response curves : IC50 values are calculated to prioritize hits .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolopyridine synthesis be addressed, particularly for the 6-carboxylate position?
Answer: Regioselectivity is controlled by:
Q. How are structural ambiguities (e.g., tautomerism or stereochemistry) resolved in this compound?
Answer:
- X-ray crystallography : Determines absolute configuration. For example, C–H···π interactions and hydrogen-bonding networks in the crystal lattice confirm the planar pyrrolopyridine core .
- 2D NMR : COSY and NOESY distinguish tautomers by correlating proton environments .
- DFT calculations : Predict stability of tautomers and validate experimental data .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
Q. How are structure-activity relationships (SAR) explored for antitumor derivatives?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., –CF3) at the 3-position to enhance DNA intercalation .
- Side-chain variations : Alkyl chains or fluorinated groups at the 2-methyl position improve cytotoxicity (e.g., IC50 < 10 µM in HepG2) .
- Comparative assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify targets .
Q. How should contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Answer:
| Condition | Observation | Resolution Strategy |
|---|---|---|
| Overlapping δ 7.5–8.2 ppm | Aromatic protons | Use DMSO-d6 to shift exchangeable NH |
| Ambiguous CH3 | Multiple singlets | 13C DEPT-135 |
Q. What are the best practices for scaling up synthesis while maintaining purity?
Answer:
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
